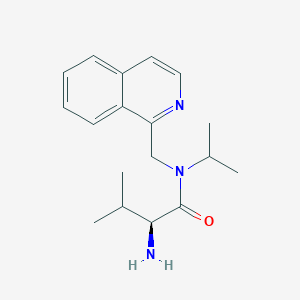(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13469854
Molecular Formula: C18H25N3O
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H25N3O |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C18H25N3O/c1-12(2)17(19)18(22)21(13(3)4)11-16-15-8-6-5-7-14(15)9-10-20-16/h5-10,12-13,17H,11,19H2,1-4H3/t17-/m0/s1 |
| Standard InChI Key | JELMZQWRRFRPBR-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N |
Introduction
Chemical Structure and Properties
Structural Analysis
The molecular formula of the compound is C₁₈H₂₅N₃O, with a molar mass of 299.42 g/mol. Key structural features include:
-
A butyramide core (C₄H₈NO) with an (S)-configured amino group at C2.
-
An N-isopropyl group (C₃H₇) and an N-isoquinolin-1-ylmethyl substituent (C₁₀H₈N).
-
A methyl branch at C3.
The isoquinoline moiety, a bicyclic aromatic system fused between benzene and pyridine, contributes to the compound’s hydrophobicity and potential for π-π interactions in biological targets .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 299.42 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |
| pKa (Amino Group) | ~8.5–9.0 (weakly basic) |
Data derived from analogous isoquinoline amides suggest limited aqueous solubility but enhanced membrane permeability .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step strategies to introduce stereochemistry and functional groups:
-
Isoquinoline Moiety Preparation: Cyclodehydration of phenethylamide precursors using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, as described for related isoquinoline derivatives .
-
Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with isopropylamine and isoquinolin-1-ylmethyl bromide under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
-
Stereochemical Control: Asymmetric synthesis via chiral auxiliaries or enzymatic resolution to achieve the (S)-configuration .
Challenges and Solutions
-
Steric Hindrance: Bulky substituents on the amide nitrogen necessitate optimized coupling conditions (e.g., elevated temperatures, microwave assistance) .
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are critical due to the compound’s hydrophobicity .
Note: Data extrapolated from structurally related compounds due to limited direct studies.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume